Ralinepag
Vue d'ensemble
Description
Ralinepag is a novel, once-daily IP receptor agonist undergoing Phase 3 studies for Pulmonary Arterial Hypertension (PAH). It has demonstrated superiority and improved pharmacology over selexipag in nonclinical studies and proof of concept in a Phase 2 clinical trial in PAH .
Molecular Structure Analysis
Ralinepag belongs to the class of organic compounds known as phenylcarbamic acid esters. These are ester derivatives of phenylcarbamic acids .Applications De Recherche Scientifique
Application in Pulmonary Arterial Hypertension (PAH) Treatment
Specific Scientific Field
This application falls under the field of Cardiovascular Pharmacology .
Summary of the Application
Ralinepag is a potent, titratable, orally administered prostacyclin (IP) receptor agonist being developed to treat PAH . It promotes vasodilation and inhibits smooth muscle cell proliferation and platelet aggregation through activation of the IP receptor, which leads to increased levels of cyclic adenosine monophosphate (cAMP) .
Methods of Application or Experimental Procedures
In a phase II randomized, double-blind, parallel-group, placebo-controlled, 22-week study, the safety and efficacy of immediate-release (IR) ralinepag were assessed . Participants were eligible for the open-label extension (OLE) study if they completed the parent study or experienced a clinical worsening event while receiving placebo . Those previously receiving IR ralinepag remained on their current dose, and participants formerly administered placebo were titrated to the highest tolerated dose .
Results or Outcomes
The study met its primary endpoint, significantly reducing pulmonary vascular resistance (PVR) compared with placebo . At month 24 after entering the OLE, 6-min walk distance (6MWD) significantly increased by a mean of 36.3 m from OLE baseline, and most participants remained stable in their functional class . Post-baseline PVR in 1 or 2 years decreased by a median of 52.2 dyn.s/cm 5 and mean pulmonary arterial pressure decreased by a median of 2.0 mmHg .
Efficacy and Safety in PAH Patients on Mono or Dual Background Therapy
Specific Scientific Field
This application falls under the field of Clinical Pharmacology .
Summary of the Application
This phase 2 study was designed to assess the efficacy, safety, and tolerability of immediate-release orally administered ralinepag, a selective, non-prostanoid prostacyclin receptor agonist with a 24-h terminal half-life, compared to placebo in adult patients with symptomatic PAH .
Methods of Application or Experimental Procedures
61 PAH patients who were receiving standard care, including mono or dual PAH-targeted background therapy were randomized 2:1 to ralinepag (n=40) or placebo (n=21) . The starting dose of ralinepag was 10 μg twice daily. Dosage was then up-titrated as tolerated over the course of the 9-week dose-titration period, to a maximum total daily dose of 600 μg (300 μg twice daily) .
Results or Outcomes
Ralinepag significantly decreased PVR by 163.9 dyn·s·cm −5 compared to an increase of 0.7 dyn·s·cm −5 with placebo . The least-squares mean change from baseline PVR was −29.8% compared with placebo . 6MWD increased from baseline by 36.2 m with ralinepag and 29.4 m with placebo .
Long-Term Safety and Tolerability of Ralinepag
Summary of the Application
This study was designed to evaluate the long-term safety and tolerability of Ralinepag .
Methods of Application or Experimental Procedures
The study included subjects who had participated in a preceding Phase 2 or Phase 3 study of Ralinepag .
Results or Outcomes
The specific results or outcomes of this study are not provided in the source . However, the aim was to assess the long-term safety and tolerability of Ralinepag.
Effectiveness and Safety of Ralinepag for Pulmonary Arterial Hypertension (PAH)
Summary of the Application
The purpose of this study was to demonstrate the effect of Ralinepag on the time to first adjudicated clinical worsening event in subjects with PAH .
Methods of Application or Experimental Procedures
The study defined a clinical worsening event as one of the following: death, non-elective hospital admission of less than 24 hours due to worsening PAH or right heart failure (RHF), initiation of parenteral or inhaled therapy, disease progression, or unsatisfactory long-term clinical response .
Results or Outcomes
The specific results or outcomes of this study are not provided in the source . However, the aim was to assess the effectiveness and safety of Ralinepag in delaying the time to first clinical worsening event in PAH patients.
Phase II Open-Label Extension Study in Patients with Pulmonary Arterial Hypertension
Summary of the Application
This study was designed to assess the long-term safety and tolerability of Ralinepag .
Methods of Application or Experimental Procedures
Participants were eligible for the open-label extension (OLE) if they completed the parent study or experienced a clinical worsening event while receiving placebo . Those previously receiving immediate-release (IR) ralinepag remained on their current dose, and participants formerly administered placebo were titrated to the highest tolerated dose .
Results or Outcomes
At month 24 after entering the OLE, 6-min walk distance (6MWD) significantly increased by a mean of 36.3 m from OLE baseline, and most participants remained stable in their functional class . Post-baseline PVR in 1 or 2 years decreased by a median of 52.2 dyn.s/cm 5 and mean pulmonary arterial pressure decreased by a median of 2.0 mmHg .
A Study to Evaluate the Effectiveness and Safety of Ralinepag
Summary of the Application
The purpose of this study was to demonstrate the effect of Ralinepag on the time to first adjudicated clinical worsening event in subjects with pulmonary arterial hypertension (PAH) .
Orientations Futures
Ralinepag has shown significant promise as a therapeutic option in PAH. The drug is described as highly selective and potent, with in vitro data suggesting more potent antiproliferative and vasodilatory properties than other drugs . Future research will likely focus on further establishing the efficacy and safety of Ralinepag in larger patient populations and over longer periods of time .
Propriétés
IUPAC Name |
2-[[4-[[(4-chlorophenyl)-phenylcarbamoyl]oxymethyl]cyclohexyl]methoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO5/c24-19-10-12-21(13-11-19)25(20-4-2-1-3-5-20)23(28)30-15-18-8-6-17(7-9-18)14-29-16-22(26)27/h1-5,10-13,17-18H,6-9,14-16H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDKXVKJRHPDQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1COCC(=O)O)COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ralinepag | |
CAS RN |
1187856-49-0 | |
Record name | Ralinepag [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187856490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ralinepag | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12462 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RALINEPAG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQY12ZJN6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.